molecular formula C9H7NO B017374 Indole-7-carboxaldehyde CAS No. 1074-88-0

Indole-7-carboxaldehyde

Cat. No. B017374
CAS RN: 1074-88-0
M. Wt: 145.16 g/mol
InChI Key: XQVZDADGTFJAFM-UHFFFAOYSA-N
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Patent
US05622969

Procedure details

Solid pyridinium dichromate (1.77 g, 5.1 mmol) is added in portions over 3 hours to a stirred solution of 7-indolemethanol (0.5 g, 3.4 mmol) in dichloromethane (50 ml). The mixture is stirred for a further 2 hours then filtered through a pad of Celite filter aid. The filtrate is evaporated and the residue purified by chromatography on silica in ethyl acetate-hexane (1:3)
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][C:29]=2[CH2:31][OH:32])[CH:24]=[CH:23]1>ClCCl>[NH:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][C:29]=2[CH:31]=[O:32])[CH:24]=[CH:23]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)CO
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through a pad of Celite
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica in ethyl acetate-hexane (1:3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1C=CC2=CC=CC(=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.